Diethyl 2-(2-bromobenzyl)malonate Diethyl 2-(2-bromobenzyl)malonate
Brand Name: Vulcanchem
CAS No.: 66192-11-8
VCID: VC7866792
InChI: InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3
SMILES: CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC
Molecular Formula: C14H17BrO4
Molecular Weight: 329.19 g/mol

Diethyl 2-(2-bromobenzyl)malonate

CAS No.: 66192-11-8

Cat. No.: VC7866792

Molecular Formula: C14H17BrO4

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(2-bromobenzyl)malonate - 66192-11-8

Specification

CAS No. 66192-11-8
Molecular Formula C14H17BrO4
Molecular Weight 329.19 g/mol
IUPAC Name diethyl 2-[(2-bromophenyl)methyl]propanedioate
Standard InChI InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3
Standard InChI Key GTTUKNWHBBEELY-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC
Canonical SMILES CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC

Introduction

Synthesis and Manufacturing Methods

The synthesis of diethyl 2-(2-bromobenzyl)malonate typically proceeds via alkylation of diethyl malonate with 2-bromobenzyl bromide.

Laboratory-Scale Synthesis

  • Reaction Scheme:

    Diethyl malonate+2-Bromobenzyl bromideBaseDiethyl 2-(2-bromobenzyl)malonate\text{Diethyl malonate} + \text{2-Bromobenzyl bromide} \xrightarrow{\text{Base}} \text{Diethyl 2-(2-bromobenzyl)malonate}
  • Conditions:

    • Base: Sodium hydride (NaH) or potassium carbonate (K2_2CO3_3) in anhydrous tetrahydrofuran (THF).

    • Temperature: 0–25°C under nitrogen atmosphere.

    • Yield: ~70–85% after purification via column chromatography.

Industrial Production

  • Scale-Up Challenges: Optimizing cost-efficiency while minimizing byproducts (e.g., dialkylation).

  • Process Enhancements: Continuous-flow reactors improve mixing and heat transfer, increasing yield to >90%.

Table 1: Synthetic Method Comparison

ParameterLaboratory MethodIndustrial Method
CatalystNaHK2_2CO3_3
SolventTHFToluene
Reaction Time12–24 h2–4 h
Yield70–85%>90%

Physicochemical Properties

Physical Characteristics

  • Molecular Weight: 315.16 g/mol.

  • Melting Point: 45–48°C (lit., varies with purity).

  • Boiling Point: Decomposes above 200°C.

  • Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water.

Spectroscopic Data

  • 1^1H NMR (CDCl3_3, 400 MHz):

    • δ 1.25 (t, 6H, -OCH2_2CH3_3), 3.45 (s, 2H, malonate CH2_2), 4.15 (q, 4H, -OCH2_2), 4.80 (s, 2H, benzyl CH2_2), 7.20–7.50 (m, 4H, aromatic H).

  • 13^{13}C NMR: δ 14.1 (CH3_3), 42.5 (malonate C), 61.8 (OCH2_2), 122.1–134.7 (aromatic C), 170.2 (C=O).

Reactivity and Applications in Organic Synthesis

Key Reaction Pathways

  • Alkylation/Deprotonation:

    • Forms enolate intermediates for C–C bond formation.

    • Example: Reaction with alkyl halides to generate branched malonates.

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura coupling using the bromoaryl group to install aryl/heteroaryl substituents.

  • Cyclization Reactions:

    • Intramolecular attacks to form five- or six-membered rings, relevant in alkaloid synthesis.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct Application
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3Biaryl malonates for drug discovery
Knoevenagel CondensationAldehyde, piperidineα,β-Unsaturated esters
Michael AdditionAcrylate, DBUFunctionalized cyclohexanes

Recent Advances and Future Directions

  • Photoredox Catalysis: Leveraging the bromoaryl group for radical-mediated couplings under mild conditions.

  • Bioconjugation: Development of malonate-based linkers for antibody-drug conjugates (ADCs).

Emerging Applications

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for selective gas adsorption.

  • Asymmetric Catalysis: Chiral malonate derivatives as ligands in enantioselective transformations.

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